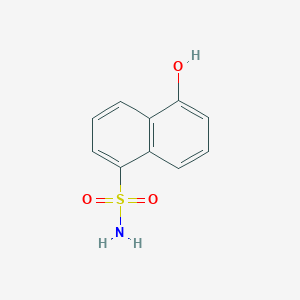

5-Hydroxynaphthalene-1-sulfonamide

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

5-羟基萘-1-磺酰胺,也称为其化学式C10H9NO3S 这些化合物包含萘部分,在1位带有磺酸基团(或其衍生物) 。萘本身是一种由两个稠合苯环组成的双环化合物。

准备方法

合成路线: 5-羟基萘-1-磺酰胺的合成制备涉及将磺酰胺基团引入萘环。具体的合成路线可能会有所不同,但一种常见的做法是用萘-1-磺酰氯与胺类化合物(如羟胺)反应,生成所需的化合物。

反应条件: 该反应通常在温和条件下进行,磺酰氯与胺类化合物在合适的溶剂(例如二氯甲烷或乙腈)中反应。该反应通常由碱(如三乙胺)催化。

工业生产: 虽然工业规模的生产方法没有被广泛记录,但实验室规模的合成为了解其制备提供了基础。

化学反应分析

Hydrolysis Under Alkaline Conditions

The sulfonamide group undergoes hydrolysis in concentrated NaOH (27–35%) at elevated temperatures (227–230°C), yielding sodium 5-hydroxynaphthalene-1-sulfonate :

C10H9NO3S+NaOH→C10H7O4SNa+NH3

This reaction is critical in industrial processes for recycling sodium hydroxide .

Electrophilic Substitution Reactions

The hydroxyl group at position 5 facilitates electrophilic aromatic substitution. Examples include:

| Reaction Type | Conditions | Product | Reference |

|---|---|---|---|

| Nitration | HNO₃, H₂SO₄, 0–5°C | 5-Hydroxy-3-nitronaphthalene-1-sulfonamide | |

| Sulfonation | Fuming H₂SO₄, 40–50°C | 5-Hydroxy-3-sulfonaphthalene-1-sulfonamide |

These reactions are utilized to introduce additional functional groups for pharmaceutical intermediates .

O-Alkylation

The hydroxyl group reacts with alkyl halides in alkaline media to form ethers:

C10H9NO3S+R X→C10H8NO3S OR+HX

Methyl and ethyl derivatives are common, enhancing solubility for pharmaceutical formulations .

Sulfonamide Alkylation

The sulfonamide nitrogen can be alkylated using alkyl halides or epoxides under basic conditions, producing N-alkylated derivatives with varied bioactivity .

Recycling and Byproduct Management

Industrial processes recover unreacted NaOH and sulfonamide derivatives from mother liquors. For example:

-

Centrifuged mother liquor (9–15% NaOH, 10–25% sulfonamide) is concentrated, cooled to 5–15°C, and treated with fresh NaOH for reuse .

-

Activated carbon decolorization ensures high-purity (>99%) final products .

Key Reaction Data Table

| Reaction | Conditions | Yield | Purity | Byproducts |

|---|---|---|---|---|

| Hydrolysis | 230°C, 20 h, 2 MPa | 98–99% | 99.8% | Na₂SO₃, NH₃ |

| Diazotization/Coupling | 10–15°C, pH 6–7 | 85–90% | 95% | N₂, NaCl |

| O-Methylation | K₂CO₃, CH₃I, DMF, 60°C | 78% | 97% | KI |

科学研究应用

Chemical Properties and Structure

5-Hydroxynaphthalene-1-sulfonamide, with the chemical formula C10H9NO3S, is characterized by its naphthalene moiety attached to a sulfonamide group. Its structure allows it to act as a versatile building block in organic synthesis and pharmaceutical development.

Chemistry

In chemistry, this compound serves as a building block for synthesizing more complex molecules. It is used to develop various derivatives that can enhance biological activity or modify chemical properties for specific applications.

Biology and Medicine

The compound has been investigated for its potential bioactive properties . Studies suggest it may exhibit:

- Antiviral Activity : Research has indicated that sulfonamide derivatives can inhibit viral entry into cells, showing promise against pathogens like HIV-1 .

- Carbonic Anhydrase Inhibition : Sulfonamides, including this compound, have been studied for their ability to inhibit carbonic anhydrase (CA), an enzyme implicated in several physiological processes and diseases, including glaucoma and cancer .

Case Study: Antiviral Properties

A study highlighted a derivative of this compound that demonstrated significant antiviral activity with an IC50 value below 5.0 μM against coxsackievirus B, suggesting its potential as a lead compound for developing antiviral drugs .

Case Study: Carbonic Anhydrase Inhibition

Another investigation focused on the structural modifications of sulfonamides for enhanced CA inhibition. The study found that certain modifications to the naphthalene scaffold could significantly increase inhibitory potency against different CA isoforms, indicating the therapeutic potential of these compounds in treating conditions like glaucoma and metabolic disorders .

Industrial Applications

In industry, this compound is utilized in the synthesis of:

- Dyes : The compound's chemical structure allows it to participate in dye synthesis processes.

- Pharmaceuticals : Its derivatives are explored for potential drug formulations targeting various diseases due to their bioactive properties .

Summary of Findings

The following table summarizes key applications and findings related to this compound:

| Application Area | Description | Key Findings |

|---|---|---|

| Chemistry | Building block for complex molecules | Versatile in organic synthesis |

| Biology | Investigated as a bioactive compound | Potential antiviral activity |

| Medicine | Possible carbonic anhydrase inhibitor | Enhances treatment options for glaucoma |

| Industrial | Used in dye and pharmaceutical synthesis | Contributes to diverse industrial applications |

作用机制

5-羟基萘-1-磺酰胺发挥作用的确切机制取决于其与生物靶标的特定相互作用。需要进一步研究才能完全阐明这些机制。

相似化合物的比较

虽然 5-羟基萘-1-磺酰胺由于其特定的磺酰胺取代模式而独一无二,但类似的化合物包括其他具有不同官能团的萘衍生物。

生物活性

5-Hydroxynaphthalene-1-sulfonamide (also known as 5-Hydroxy-1-naphthalenesulfonamide) is a sulfonamide compound that has garnered attention for its diverse biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

This compound features a naphthalene ring system with a hydroxyl group and a sulfonamide moiety. Its chemical structure can be represented as follows:

This compound is soluble in water and exhibits properties typical of sulfonamides, including the ability to interact with various biological targets.

The biological activity of this compound is primarily attributed to its inhibition of carbonic anhydrase (CA) isoforms. Carbonic anhydrases are zinc-containing metalloenzymes that catalyze the reversible hydration of carbon dioxide to bicarbonate and protons, playing a crucial role in physiological processes such as respiration and acid-base balance.

Inhibition of Carbonic Anhydrases

Recent studies have demonstrated that this compound acts as an effective inhibitor against various human carbonic anhydrase isoforms, particularly CA II, CA IX, and CA XII. The inhibition constants (K_i) for these interactions provide insight into the potency of the compound:

| Isoform | Inhibition Constant (K_i) |

|---|---|

| CA II | 35 nM |

| CA IX | 20 nM |

| CA XII | Not specified |

These values indicate that this compound has a strong affinity for these enzymes, which is crucial for its potential therapeutic applications.

Biological Activities

The compound exhibits several notable biological activities:

1. Antitumor Activity:

Research indicates that this compound can reduce cell viability in various cancer cell lines by targeting carbonic anhydrase isoforms. For instance, it has shown effectiveness against HT-29 (colon cancer) and MDA-MB-231 (breast cancer) cells under hypoxic conditions, where it inhibited tumor growth by reversing acidification in the tumor microenvironment .

2. Antimicrobial Properties:

Sulfonamides, including derivatives like this compound, have been historically significant in treating bacterial infections. The compound has demonstrated activity against methicillin-resistant Staphylococcus aureus (MRSA), with minimum inhibitory concentrations (MICs) indicating its potential as an antimicrobial agent .

3. Antioxidant Activity:

The DPPH radical scavenging assay has shown that this compound possesses moderate antioxidant properties, which may contribute to its protective effects in various biological systems .

Case Studies and Research Findings

Several studies have explored the efficacy of this compound:

- Tumor Cell Viability: In vitro studies have indicated a concentration-dependent reduction in the viability of cancer cells treated with the compound, highlighting its potential as a chemotherapeutic agent .

- Carbonic Anhydrase Inhibition: Comparative analyses with established inhibitors like acetazolamide have shown that this compound can effectively inhibit CA IX and CA XII, making it a candidate for further development in cancer therapy targeting these isoforms .

属性

CAS 编号 |

17286-26-9 |

|---|---|

分子式 |

C10H9NO3S |

分子量 |

223.25 g/mol |

IUPAC 名称 |

5-hydroxynaphthalene-1-sulfonamide |

InChI |

InChI=1S/C10H9NO3S/c11-15(13,14)10-6-2-3-7-8(10)4-1-5-9(7)12/h1-6,12H,(H2,11,13,14) |

InChI 键 |

NFVBVKHGDDDCEA-UHFFFAOYSA-N |

SMILES |

C1=CC2=C(C=CC=C2S(=O)(=O)N)C(=C1)O |

规范 SMILES |

C1=CC2=C(C=CC=C2S(=O)(=O)N)C(=C1)O |

Key on ui other cas no. |

17286-26-9 |

产品来源 |

United States |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。